molecular formula C13H22O B2612916 6-Cyclohexyl-1-oxaspiro[2.5]octane CAS No. 2248362-10-7

6-Cyclohexyl-1-oxaspiro[2.5]octane

Cat. No.: B2612916
CAS No.: 2248362-10-7
M. Wt: 194.318
InChI Key: PWCWFEKCLJAZLO-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1-oxaspiro[2.5]octane is a spirocyclic ether characterized by a cyclohexyl substituent at the 6-position of a 1-oxaspiro[2.5]octane framework. The spiro[2.5]octane core consists of a three-membered epoxide ring fused to a five-membered cycloalkane, creating unique stereoelectronic properties that influence reactivity and stability.

Properties

IUPAC Name

6-cyclohexyl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)10-14-13/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCWFEKCLJAZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCC3(CC2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with an appropriate epoxide under basic conditions. One common method involves the use of dimethyloxosulfonium methylide as a methylene-transfer reagent. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids (e.g., BF3-etherate, MgI2, SnCl4) are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxaspiro ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of more saturated spiro compounds.

    Substitution: Formation of various substituted spiro derivatives.

Scientific Research Applications

Synthetic Chemistry

6-Cyclohexyl-1-oxaspiro[2.5]octane serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of diverse derivatives, which can be utilized in further synthetic pathways.

Application AreaDescription
Organic SynthesisActs as a building block for synthesizing various organic compounds.
Pharmaceutical DevelopmentPotentially useful in drug design due to its unique structural properties.

Pharmaceutical Applications

Research indicates that compounds similar to this compound exhibit significant biological activities :

  • MetAP-2 Inhibition : It has been noted that oxaspiro[2.5]octane derivatives can inhibit methionine aminopeptidase 2 (MetAP-2), which is associated with various diseases including cancer .
  • Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against certain Gram-negative bacteria, indicating possible applications in developing new antibacterial agents .

Fragrance Industry

Due to its unique scent profile, this compound can also be utilized in the fragrance industry as a synthetic aroma compound, offering a distinctive olfactory characteristic that enhances product formulations.

Case Studies and Research Findings

Research has demonstrated the versatility of this compound in various applications:

  • Antiproliferative Effects : Studies have shown that compounds derived from similar spirocyclic structures exhibit antiproliferative effects on cancer cell lines, suggesting that this compound may have potential in cancer therapy .
  • Enzymatic Interactions : The compound has shown interactions with enzymes such as yeast epoxide hydrolase, which may facilitate detoxification processes within biological systems .
  • Structural Analysis : Detailed structural studies using NMR spectroscopy have provided insights into the conformational preferences of this compound, influencing its reactivity and potential applications .

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The stereochemistry of the molecule plays a crucial role in its biological activity, with certain epimers showing higher reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 6-Cyclohexyl-1-oxaspiro[2.5]octane, highlighting variations in substituents and their implications:

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications References
This compound Cyclohexyl at 6-position C₁₂H₂₀O High steric bulk; potential chiral catalyst
(3s,6s)-6-(tert-Butyl)-1-oxaspiro[2.5]octane tert-Butyl at 6-position C₁₀H₁₈O Enhanced steric hindrance; used in stereoselective synthesis
6,6-Difluoro-1-oxaspiro[2.5]octane Two fluorine atoms at 6-position C₇H₁₀F₂O Increased electrophilicity; reactive epoxide
6-Oxaspiro[2.5]octane-1-carboxylic acid Carboxylic acid at 1-position C₈H₁₂O₃ Improved solubility; intermediate for bioconjugation
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane Sulfonylchlorophenyl at 6-position C₁₂H₁₃ClNO₃S Bioactive motif; potential kinase inhibitor

Key Observations :

  • Electronic Effects : Fluorination at the 6-position (as in 6,6-difluoro-1-oxaspiro[2.5]octane) increases the electrophilicity of the epoxide, making it more reactive toward nucleophiles compared to the cyclohexyl derivative .
  • Functional Group Diversity : Derivatives like the carboxylic acid or sulfonylchlorophenyl variants expand utility in medicinal chemistry, enabling conjugation or target-specific interactions .

Physicochemical Properties

  • Thermal Stability : The cyclohexyl group may enhance thermal stability compared to smaller substituents (e.g., methyl or fluorine) due to reduced ring strain .
  • Solubility : Polar derivatives like 6-Oxaspiro[2.5]octane-1-carboxylic acid exhibit improved aqueous solubility (logP ~1.2) compared to the hydrophobic cyclohexyl analogue (estimated logP ~3.5) .
  • Spectral Data : While specific data for this compound are unavailable, related compounds show characteristic IR peaks for epoxide rings (~1250 cm⁻¹) and ¹H-NMR signals for sp³-hybridized carbons (δ 1.2–3.0 ppm) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Cyclohexyl-1-oxaspiro[2.5]octane, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves cyclopropanation or ring-closing strategies. For example, dichlorospiro compounds can be synthesized via cyclohexyl group addition to spiro scaffolds under controlled conditions (e.g., 53% yield achieved for a related compound using a cyclohexyl precursor) . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Reproducibility requires meticulous documentation of stoichiometry, purification methods (e.g., distillation or chromatography), and characterization via NMR and IR to confirm structural integrity .

Q. How should researchers characterize the molecular structure of this compound to ensure accuracy?

  • Methodological Answer : Comprehensive characterization involves:

  • Spectroscopy : IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹), ¹H/¹³C NMR for cyclohexyl and spirocyclic proton environments (e.g., cyclopropyl CH₂ singlet at δ 8.86) .
  • Elemental Analysis : Verify empirical formula (e.g., C₁₀H₁₆O) with ≤0.3% deviation .
  • Chromatography : HPLC or GC-MS to confirm purity (>95%) and rule out byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for volatile intermediates.
  • Emergency Procedures : Immediate rinsing with water for spills (15+ minutes for eyes) and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of spirocyclic compounds?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR, X-ray crystallography, and computational models (e.g., DFT for predicted spectra) .
  • Literature Comparison : Contrast observed data with analogous compounds (e.g., cyclohexyl-spirooctane derivatives) to identify atypical shifts .
  • Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility masking signals .

Q. What computational strategies predict the conformational stability and reactivity of this compound?

  • Methodological Answer :

  • Molecular Mechanics : Use MM2/MM3 force fields to model cyclohexyl chair and spirocyclic ring strain .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron density distribution and reactive sites (e.g., oxygen in 1-oxa group) .
  • MD Simulations : Simulate solvation effects (e.g., in toluene or DMSO) to predict aggregation or solvent interactions .

Q. How can researchers design experiments to explore the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450) using IC₅₀ protocols with positive/negative controls .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclohexyl vs. aryl groups) and correlate with bioactivity data .
  • Metabolic Stability : Use hepatic microsome models to assess half-life and metabolite profiling via LC-MS .

Q. What experimental and theoretical approaches validate the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures and phase transitions .
  • Kinetic Studies : Monitor degradation rates in acidic/basic conditions via UV-Vis or NMR .
  • Computational Thermodynamics : Calculate ΔG of isomerization or ring-opening using Gaussian or ORCA .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing discrepancies in synthetic yield across multiple batches?

  • Methodological Answer :

  • ANOVA : Identify significant variability sources (e.g., catalyst batch, temperature fluctuations) .
  • Design of Experiments (DoE) : Use factorial designs to isolate critical parameters (e.g., solvent purity, reaction time) .
  • Error Propagation Analysis : Quantify uncertainty in yield calculations from measurement errors .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed studies?

  • Methodological Answer :

  • Detailed Protocols : Include exact molar ratios, equipment specifications (e.g., stirrer RPM), and purification steps (e.g., column chromatography gradients) .
  • Supporting Information : Provide raw spectral data, crystallographic files (CIF), and computational input/output logs .
  • Peer Validation : Collaborate with independent labs to replicate key steps .

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